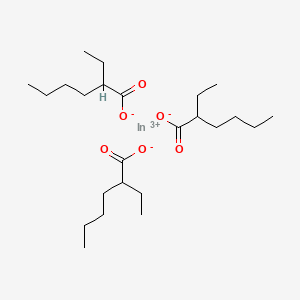
Indium(III) 2-ethylhexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Indium(III) 2-ethylhexanoate is an organometallic compound with the chemical formula In(C8H15O2)3. It is a yellow to orange liquid and is known for its solubility in organic solvents. This compound is widely used in various industrial and scientific applications due to its unique properties, including its role as a precursor in the formation of indium oxide thin films .
准备方法
Synthetic Routes and Reaction Conditions: Indium(III) 2-ethylhexanoate can be synthesized by reacting indium(III) chloride with 2-ethylhexanoic acid in the presence of a suitable solvent. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The general reaction can be represented as:
InCl3+3C8H15O2H→In(C8H15O2)3+3HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or other separation techniques to obtain a high-purity compound .
化学反应分析
Types of Reactions: Indium(III) 2-ethylhexanoate undergoes various chemical reactions, including:
Oxidation: When exposed to air, it can oxidize to form indium oxide.
Reduction: It can be reduced to elemental indium under specific conditions.
Substitution: The 2-ethylhexanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Typically occurs in the presence of oxygen or air at elevated temperatures.
Reduction: Can be achieved using reducing agents such as hydrogen gas or hydrazine.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products:
Oxidation: Indium oxide (In2O3)
Reduction: Elemental indium (In)
Substitution: Various indium complexes depending on the substituting ligand
科学研究应用
Indium(III) 2-ethylhexanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of indium oxide thin films, which are essential in the production of transparent conductive coatings for electronic devices.
Biology: Investigated for its potential antimicrobial properties and its role in bioimaging and radiopharmaceuticals.
Medicine: Explored for its use in anticancer therapies and as a component in photodynamic therapy.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs), sensors, and photovoltaic devices
作用机制
The mechanism of action of indium(III) 2-ethylhexanoate varies depending on its application:
In Antimicrobial Therapy: It disrupts microbial cell membranes and interferes with essential metabolic processes.
In Photodynamic Therapy: It generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
In Catalysis: It acts as a Lewis acid, facilitating various organic reactions by stabilizing reaction intermediates
相似化合物的比较
Indium(III) 2-ethylhexanoate can be compared with other indium(III) complexes such as:
- Indium(III) acetate
- Indium(III) chloride
- Indium(III) nitrate
Uniqueness:
- Solubility: this compound is more soluble in organic solvents compared to indium(III) chloride and indium(III) nitrate.
- Applications: It is specifically used as a precursor for indium oxide thin films, which is not a common application for indium(III) acetate or indium(III) nitrate .
属性
CAS 编号 |
67816-06-2 |
|---|---|
分子式 |
C24H45InO6 |
分子量 |
544.4 g/mol |
IUPAC 名称 |
2-ethylhexanoate;indium(3+) |
InChI |
InChI=1S/3C8H16O2.In/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 |
InChI 键 |
ARHIRDSNQLUBHR-UHFFFAOYSA-K |
规范 SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[In+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















